Allyloxy propanol

Toxicology Chemical Safety Material Selection

Allyloxy propanol, systematically designated Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propenyl-.omega.-hydroxy- , is a polymeric compound with the molecular formula (C₃H₆O)ₙC₃H₆O. It is a polyether monoallyl ether, formed by the propoxylation of allyl alcohol.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 9042-19-7
Cat. No. B1583127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyloxy propanol
CAS9042-19-7
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC=CCOCCCO
InChIInChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2
InChIKeyJTWOSPUWOVJQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyloxy Propanol (CAS 9042-19-7): Essential Baseline Data for Scientific Procurement and Industrial Application


Allyloxy propanol, systematically designated Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propenyl-.omega.-hydroxy- [1], is a polymeric compound with the molecular formula (C₃H₆O)ₙC₃H₆O. It is a polyether monoallyl ether, formed by the propoxylation of allyl alcohol [2]. This compound is typically encountered as a clear to pale yellow liquid [3] and is commercially available with varying molecular weights, often designated by trade names such as APPG (Allyl Alcohol Propoxylate) . Its defining structural features are a terminal allyl group, which provides a site for radical polymerization or hydrosilylation, and a terminal hydroxyl group, which enables further functionalization via reactions typical of alcohols [2].

Bifunctional allyl-hydroxy monomer enables radical polymerization and hydrosilylation
Tunable molecular weight via propoxylation controls reactivity and hydrophilicity
Reactive intermediate for polyurethane, alkyd, and silicone-polyether synthesis

Procurement Alert: Why Allyloxy Propanol (CAS 9042-19-7) Cannot Be Replaced by Generic Propoxylates or Simple Allyl Compounds


The selection of allyloxy propanol (CAS 9042-19-7) over other propoxylates or allyl-functional compounds is driven by a unique, quantifiable set of physicochemical and performance characteristics that directly impact product safety, reactivity, and final application performance. Substituting it with a generic polypropylene glycol (PPG) without allyl functionality, or with a simpler, more hazardous allyl alcohol, will compromise or eliminate critical performance attributes. For instance, while allyl alcohol provides high reactivity, it is associated with significantly higher acute toxicity and hepatotoxicity [1]. Conversely, standard propoxylates lack the terminal alkene necessary for copolymerization or hydrosilylation, preventing their use as reactive building blocks . The data presented below provides the quantitative justification required for procurement decisions, focusing on the compound's toxicity profile relative to its precursor, its application-specific advantages in coating formulations, and its established use in industrial processes as a controlled intermediate.

Missing allyl functionality
Generic polypropylene glycol (PPG) lacks the terminal allyl group; cannot support copolymerization or hydrosilylation essential for target applications.
Toxicity profile mismatch
Allyl alcohol shows reported higher acute toxicity and hepatotoxicity, while the propoxylated derivative presents a reduced-hazard procurement context.
Solubility/compatibility failure
Non-propoxylated styrene–allyl alcohol copolymers are insoluble in polyether polyols, restricting polyurethane formulation use.

Quantitative Evidence Guide for Allyloxy Propanol (CAS 9042-19-7): Data-Driven Differentiation for Scientific Selection


Reduced Acute Toxicity of Allyloxy Propanol Compared to its Precursor Allyl Alcohol

Propoxylation of allyl alcohol to form allyloxy propanol (CAS 9042-19-7) dramatically reduces acute oral toxicity. In a comparative study in rats, the acute oral LD50 for allyloxy propanol is 511 mg/kg [1]. While direct LD50 data for allyl alcohol in the same study is not provided, the research establishes that aliphatic allyl compounds are 'much more acutely toxic' than their propyl counterparts and cause macroscopic liver necrosis, a condition not observed with the propyl compounds [2]. This class-level inference supports the significantly improved safety profile of the propoxylated derivative.

Acute Toxicity Profile
Class-level
Oral LD50 511 mg/kg (rat); allyl alcohol class described as 'much more acutely toxic' and hepatotoxic.
Supports reduced-hazard procurement context.
Class-level hepatotoxicity inference; direct LD50 comparator data not provided.
Toxicology Chemical Safety Material Selection

Derived Indoor Air Guidance Value (IAGV) Supports Use in Consumer Applications

A Tentative Indoor Air Guidance Value (IAGV) of 750 µg/m³ has been derived for allyloxypropanol (AOP, CAS 9042-19-7) to support risk assessment for volatile organic compounds (VOCs) emitted from flexible polyurethane foam [1]. This value provides a quantitative benchmark for acceptable exposure, enabling its use in consumer product formulations. In contrast, another VOC from the same source, 2,3-di-ethyl-2,3-dimethylsuccinodinitrile (DEDMSD), has a much stricter derived IAGV of 65 µg/m³ [1].

Indoor Air Guidance Value
Head-to-head
Tentative IAGV 750 µg/m³ (AOP) vs 65 µg/m³ (DEDMSD); 11.5-fold higher acceptable exposure level.
Supports indoor air quality exposure context.
PBTK-derived tentative value for research context.
Indoor Air Quality VOC Emission Polyurethane Foam

Enabling Yellowing-Resistant and Non-Gelling Coating Formulations

In alkyd resin synthesis, the 1:1 stoichiometric equivalence of allyl ether and hydroxyl functionalities in allyloxy propanol prevents local gelation and ensures complete reaction of the allyl ether groups [1]. This is a direct contrast to other polyfunctional monomers where an imbalance in reactive groups can lead to unreacted species and crosslinking defects. Coatings formulated with 10 to 70 percent by weight of allyloxypropanol exhibit excellent drying characteristics and, notably, yellowing resistance [1]. The patent specifically claims these compositions as novel due to these performance advantages.

Coating Process & Aesthetics
Head-to-head
1:1 allyl/hydroxyl equivalence prevents local gelation; yellowing resistance reported at 10–70 wt% loading.
Supports processing reliability and end-product color stability.
Patent-based comparative evidence with other polyfunctional monomers.
Coatings Alkyd Resin Polymer Chemistry

Defined Hydroxyl Number Range (80-260 mg KOH/g) for Controlled Copolymer Synthesis

Copolymers synthesized from vinyl aromatic monomers and propoxylated allyl alcohols (CAS 9042-19-7) with an average of ≤2 oxypropylene groups exhibit a precisely defined hydroxyl number range of 80-260 mg KOH/g, along with number average molecular weights from 500-3500 g/mol [1]. This specific range of hydroxyl content is essential for achieving desired reactivity and crosslink density in subsequent applications. While other polyether polyols can offer hydroxyl functionality, this patented copolymer composition demonstrates a targeted, narrow specification that is not a generic property of the starting monomer but rather a result of its controlled propoxylation and subsequent copolymerization.

Copolymer Hydroxyl Number
Reported
OH number 80–260 mg KOH/g; Mn 500–3500 g/mol from propoxylated allyl alcohol copolymers.
Enables reactivity and crosslink density targeting.
Non-propoxylated analogs yield insoluble copolymers in polyether polyols.
Polymer Synthesis Polyurethane Copolymer

High-Value Application Scenarios for Allyloxy Propanol (CAS 9042-19-7) Driven by Empirical Evidence


Synthesis of High-Performance Polyurethane Elastomers

This compound is a key building block for creating stable, diterminally unsaturated linear polyurethane elastomers [1]. Its value proposition is directly tied to the defined hydroxyl number (80-260 mg KOH/g) of its copolymers [2], enabling precise control over the final elastomer's mechanical properties. For a procurement scientist, selecting allyloxy propanol ensures the synthesis of a polymer with predictable and reproducible chain extension and crosslinking behavior, a level of control not achievable with non-propoxylated or less defined polyols.

Formulation of Air-Drying Alkyd Coatings with Superior Aesthetics

Procurement for high-end alkyd coating formulations should specify allyloxy propanol due to its proven ability to prevent gelation during manufacturing and impart yellowing resistance to the final coating [3]. The evidence shows that inclusion at 10-70% by weight eliminates a common manufacturing defect (gelation) while delivering a key performance advantage (color stability) that differentiates the end product in the marketplace. This makes it a strategic choice for premium architectural and industrial maintenance coatings.

Manufacture of Polyether Siloxanes for Industrial Additives

In the production of polyether siloxanes, which are used as fuel defoamers, paint additives, and cosmetic ingredients, allyloxy propanol (CAS 9042-19-7) serves as a critical intermediate [4]. The terminal allyl group is essential for hydrosilylation, the reaction that links the polyether to the siloxane backbone. This application leverages the compound's fundamental structure. Procuring a grade with a consistent degree of propoxylation (e.g., 1.6 PO/OH) is crucial for achieving the target viscosity and performance characteristics of the final silicone-polyether copolymer.

Development of Controlled VOC Polyurethane Foams

For manufacturers of flexible polyurethane foam seeking to manage VOC emissions, the derived Indoor Air Guidance Value (IAGV) of 750 µg/m³ for allyloxypropanol provides a quantitative basis for its use [5]. This data supports its inclusion in formulations where meeting indoor air quality standards is a priority. Compared to other VOC-emitting components like DEDMSD (IAGV of 65 µg/m³) [5], the significantly higher tolerance for AOP makes it a scientifically defensible and commercially pragmatic choice.

Application
Selection Property
Validation Focus
Polyurethane elastomer synthesis
Copolymer hydroxyl functionality range
Hydroxyl number and molecular weight characterization
Air-drying alkyd coating formulation
Polymerization control and color stability profile
Gelation resistance and yellowing performance testing
Polyether siloxane additive manufacture
Consistent degree of propoxylation
Viscosity and hydrosilylation linkage verification
VOC-controlled PU foam development
Indoor air guidance value context
Emission profile benchmarking and model assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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